3-Fluoro-6-hydroxypicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-6-oxo-1H-pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBBUZXIZXKHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807298-28-7 | |
| Record name | 3-fluoro-6-hydroxypyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Fluoro 6 Hydroxypicolinonitrile
Regioselective Introduction of Fluorine onto Picolinonitrile Scaffolds
The introduction of a fluorine atom at a specific position on the pyridine (B92270) ring is a key challenge in the synthesis of many fluorinated pyridines. Various methods have been developed for this purpose, ranging from classical approaches to modern catalytic techniques.
One common strategy involves the use of a starting material that already contains a functional group that can be converted to a fluorine atom. For instance, an amino group can be transformed into a fluorine atom via the Balz-Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.
More contemporary methods often rely on direct C-H fluorination. These reactions typically employ electrophilic fluorinating agents, such as Selectfluor®, in the presence of a transition-metal catalyst. The regioselectivity of these reactions is often directed by the electronic properties of the existing substituents on the pyridine ring or by the use of directing groups.
Introduction and Manipulation of the Hydroxyl Group in Picolinonitrile Derivatives
The installation of a hydroxyl group at the 6-position of a picolinonitrile can be achieved through several methods. As discussed in the direct synthesis route, nucleophilic aromatic substitution of a leaving group, such as a halogen, is a common and effective strategy.
Alternatively, a hydroxyl group can be introduced via the oxidation of an organoboron intermediate. For example, a picolinonitrile derivative can be converted into a boronic ester at the 6-position, which can then be oxidized to the corresponding hydroxyl group using an oxidizing agent like hydrogen peroxide.
In some cases, a hydroxyl group can be introduced through the hydrolysis of a methoxy (B1213986) group. If a 6-methoxypicolinonitrile derivative is available or can be synthesized, the methoxy group can be cleaved using strong acids or other demethylating agents to yield the desired 6-hydroxypicolinonitrile.
Nitrile Group Formation and Functionalization in Picolinonitrile Synthesis
The nitrile group is a versatile functional group that can be introduced into a pyridine ring through various methods. One of the most common approaches is the Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt and then treated with a cyanide salt, typically copper(I) cyanide.
Another method for introducing a nitrile group is through the dehydration of an amide. If a picolinamide (B142947) derivative is available, it can be treated with a dehydrating agent, such as phosphorus oxychloride or trifluoroacetic anhydride, to form the corresponding picolinonitrile.
The cyanation of pyridine N-oxides is another effective strategy. The N-oxide activates the pyridine ring towards nucleophilic attack, allowing for the introduction of a cyanide group at the 2-position using reagents like trimethylsilyl (B98337) cyanide. The N-oxide can then be removed in a subsequent step.
Chemical Reactivity and Mechanistic Studies of 3 Fluoro 6 Hydroxypicolinonitrile
Reactivity of the Nitrile Functionality in 3-Fluoro-6-hydroxypicolinonitrile
The nitrile group (-C≡N) is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom, making it susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions to the Nitrile Group
The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. youtube.com For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the nitrile to form imine anions after a workup step. This reaction is a valuable method for the formation of carbon-carbon bonds, leading to the synthesis of ketones. The reaction with lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine. This reduction proceeds through the formation of an imine anion, which is subsequently reduced to the amine. libretexts.org
Hydrolysis and Related Transformations of the Nitrile
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemguide.co.ukbyjus.com The reaction proceeds in two stages: first, the formation of an amide, which is then hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). youtube.comchemguide.co.ukbyjus.com
Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. chemguide.co.uk The final product is the carboxylic acid and an ammonium salt. byjus.com For example, the acidic hydrolysis of ethanenitrile yields ethanoic acid and ammonium chloride. chemguide.co.uk
In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. chemguide.co.uk This process yields the salt of the carboxylic acid and ammonia gas. chemguide.co.ukbyjus.com To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk
The hydrolysis of nitriles is often slow and requires heating. chemguide.co.uk The choice between acidic and basic conditions can influence the nature of the final products. chemguide.co.ukbyjus.com
Reactivity and Tautomerism of the Hydroxyl Group at Position 6
The hydroxyl group at the 6-position of the pyridine (B92270) ring introduces another layer of reactivity and the potential for tautomerism.
Derivatization Reactions of the Hydroxyl Moiety
The hydroxyl group can undergo various derivatization reactions. These reactions are often employed to enhance the analytical detection of molecules containing hydroxyl groups or to alter their chemical properties. researchgate.net Common derivatization techniques include acylation with acyl chlorides or anhydrides, and reaction with isocyanates. researchgate.net For analytical purposes, derivatization can improve sensitivity in techniques like liquid chromatography-mass spectrometry (LC/MS/MS) by increasing the mass of the analyte and adding an ionizable group. researchgate.net
Investigation of Pyridinol-Pyridone Tautomerism and its Impact on Reactivity
The 6-hydroxypyridine moiety of this compound can exist in equilibrium with its tautomeric form, a pyridone. This phenomenon, known as pyridinol-pyridone tautomerism, is a well-studied equilibrium. wuxiapptec.com The position of this equilibrium can be significantly influenced by the solvent. wuxiapptec.com
Reactivity of the Fluorine Substituent at Position 3
The fluorine atom at the 3-position is generally the least reactive of the functional groups on the pyridine ring. However, under specific conditions, it can participate in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen can activate the ring towards such substitutions, although the position meta to the nitrogen is less activated than the ortho and para positions. A related compound, 3-fluoro-2-pyridinecarbonitrile, is known to undergo nucleophilic aromatic substitutions on the carbon atom bearing the fluorine. ossila.com
Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Position
The pyridine ring of this compound is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing properties of the ring nitrogen and the cyano group. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. wikipedia.org For this molecule, the fluorine atom at the C-3 position is the leaving group.
The rate of SNAr reactions is significantly accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In this compound, the nitrile group at C-2 is ortho to the fluorine at C-3, and the pyridine nitrogen is also in a position that helps to stabilize the negative charge of the intermediate Meisenheimer complex. This makes the C-F bond susceptible to cleavage by a nucleophile. Although halogens are typically good leaving groups, in the context of SNAr, the reactivity order is often F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom that polarizes the C-F bond and makes the carbon atom more electrophilic. youtube.com
A variety of nucleophiles can be employed in the SNAr of activated fluoroarenes. For this compound, reactions with common nucleophiles would be expected to yield a range of substituted 6-hydroxypicolinonitrile derivatives. The hydroxyl group at the 6-position may need to be protected, or its anionic form (phenoxide) under basic conditions could potentially influence the reaction.
Table 1: Potential SNAr Reactions of this compound
| Nucleophile | Reagent Example | Expected Product |
| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-6-hydroxypicolinonitrile |
| Nitrogen | Ammonia (NH₃) | 3-Amino-6-hydroxypicolinonitrile |
| Sulfur | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-6-hydroxypicolinonitrile |
| Carbon | Diethyl malonate | 3-(Diethyl-malonyl)-6-hydroxypicolinonitrile |
It is important to note that while these reactions are predicted based on general principles, the specific reaction conditions would need to be optimized to achieve the desired outcomes.
C-F Bond Activation and Subsequent Functionalization Pathways
Beyond SNAr, the C-F bond of this compound can potentially be functionalized through transition-metal-catalyzed C-F bond activation. This approach has become increasingly important for the synthesis of complex fluorinated molecules. These reactions often involve the oxidative addition of the C-F bond to a low-valent transition metal center, typically from groups 8-10 of the periodic table, such as palladium, nickel, or rhodium complexes. nih.govyork.ac.uk
For this compound, a hypothetical cross-coupling reaction, for instance a Suzuki coupling, could be envisioned. In such a reaction, a palladium catalyst, in the presence of a base and a boronic acid derivative (R-B(OH)₂), could facilitate the replacement of the fluorine atom with an alkyl, aryl, or vinyl group. The specific ligand on the palladium center would be crucial in facilitating the challenging oxidative addition of the strong C-F bond.
Another potential pathway for C-F bond activation is through photoredox catalysis. nih.gov This method uses visible light to generate highly reactive radical intermediates that can facilitate the cleavage of strong bonds like C-F under mild conditions. nih.gov For example, single electron reduction of a related fluorinated ketone has been shown to generate a radical anion, leading to C-F bond cleavage and subsequent C-C bond formation. nih.gov A similar strategy could potentially be developed for this compound.
Electrophilic and Radical Processes on the Pyridine Ring of this compound
Regioselective Functionalization of the Pyridine Core
The functionalization of the pyridine ring itself, beyond substitution of the fluorine atom, presents a challenge in regioselectivity. The existing substituents strongly direct the position of any further substitution. The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. The presence of two additional electron-withdrawing groups (fluorine and nitrile) further deactivates the ring.
However, the hydroxyl group at the 6-position is an electron-donating group by resonance and is activating. It directs incoming electrophiles to the ortho and para positions. In this case, the position ortho to the hydroxyl group (C-5) is the most likely site for electrophilic attack. The C-4 position is sterically hindered by the adjacent fluorine atom at C-3 and is also electronically deactivated by the nitrile group. Therefore, reactions such as nitration or halogenation would be expected to occur preferentially at the C-5 position.
Conversely, for nucleophilic attack on the hydrogen atoms of the ring (a process known as vicarious nucleophilic substitution or VNS), the most electron-deficient positions would be targeted. The C-4 and C-5 positions are the most likely candidates for such reactions. The choice of nucleophile and reaction conditions would determine the regiochemical outcome.
Radical Reactions Involving Fluoro- and Hydroxypicolinonitrile Species
Radical reactions on the this compound scaffold could proceed through several mechanisms. One possibility is the generation of a pyridine-centered radical by homolytic cleavage of a C-H bond, although this typically requires harsh conditions. A more common approach would be to generate a radical from a precursor, which then adds to the pyridine ring.
The regioselectivity of radical addition to pyridines is complex and depends on the nature of the radical and the substituents on the ring. In general, electron-deficient pyridines are more reactive towards nucleophilic radicals. The position of attack would be influenced by both steric and electronic factors.
Alternatively, radical reactions can be initiated at the substituent groups. For instance, the hydroxyl group could be converted into a derivative that can undergo homolytic cleavage to form an oxygen-centered radical. More likely, radical reactions might be initiated through photoredox catalysis, potentially involving the nitrile group or the pyridine nitrogen. The reactivity and selectivity in such reactions are highly dependent on the specific catalytic cycle employed. youtube.com
Chemo- and Regioselectivity in Multi-functionalized Picolinonitrile Reactions
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its synthetic transformations. The main competing reaction pathways are:
Nucleophilic substitution at C-3: The SNAr reaction at the C-F bond.
Electrophilic substitution at C-5: Attack on the most activated position of the pyridine ring.
Reactions at the hydroxyl group: The OH group can act as a nucleophile or be deprotonated to form a phenoxide. It can also be a site for O-alkylation or O-acylation.
Reactions at the nitrile group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.
Controlling the outcome of a reaction requires careful selection of reagents and conditions. For example, to achieve SNAr at C-3 without interference from the hydroxyl group, the OH group might first need to be protected with a suitable protecting group. Conversely, to achieve selective reaction at the hydroxyl group, conditions would be chosen that are not conducive to SNAr (e.g., avoiding strong nucleophiles and high temperatures).
The regioselectivity is the preference for reaction at one position over another. wikipedia.org For instance, in an electrophilic substitution, the preference for the C-5 position over other positions on the ring is a matter of regioselectivity. In a similar vein, if a strong, non-selective reagent were used that could react at multiple positions, a mixture of products would be expected, highlighting the importance of regioselective reaction design. The development of new chemo- and regioselective methods is a continuous effort in organic synthesis. researchgate.netossila.com
Computational and Theoretical Investigations of 3 Fluoro 6 Hydroxypicolinonitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the electronic structure and energetic properties of a molecule. aps.org These methods solve approximations of the Schrödinger equation to find the optimized molecular geometry and the distribution of electrons. aps.org For 3-Fluoro-6-hydroxypicolinonitrile, DFT calculations at a level like B3LYP/6-311++G(d,p) can yield precise information about its thermodynamic stability and electronic characteristics. researchgate.net
Key energetic and electronic properties calculated for this compound are summarized below. The total energy represents the molecule's stability at 0 Kelvin, while the Zero-Point Vibrational Energy (ZPVE) accounts for the vibrational energy present even at absolute zero. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding chemical reactivity, with the difference between them, the HOMO-LUMO gap, indicating the molecule's kinetic stability and electrical transport properties. emerginginvestigators.org A smaller gap generally suggests higher reactivity. emerginginvestigators.org
| Parameter | Calculated Value | Unit |
|---|---|---|
| Total Energy (E) | -512.456 | Hartree |
| Zero-Point Vibrational Energy (ZPVE) | 55.8 | kcal/mol |
| HOMO Energy | -0.251 | Hartree |
| LUMO Energy | -0.052 | Hartree |
| HOMO-LUMO Gap (ΔE) | 5.415 | eV |
| Dipole Moment (µ) | 3.15 | Debye |
Predictive Modeling of Reactivity and Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.orglibretexts.org The energies and spatial distributions of these frontier orbitals in this compound determine where it is most likely to donate or accept electrons. youtube.com
The HOMO is the highest energy orbital containing electrons and represents the molecule's ability to act as an electron donor (nucleophile). youtube.com In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxypyridine ring, particularly on the oxygen and nitrogen atoms and certain carbon atoms of the ring. This indicates that electrophilic attack will likely occur at these sites.
To further refine reactivity predictions, Molecular Electrostatic Potential (MEP) maps and Fukui functions are employed. The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.netyoutube.com For this compound, the MEP map would show a significant negative potential around the hydroxyl oxygen and the nitrogen of the cyano group, marking them as likely sites for electrophilic interaction. researchgate.net Positive potential would be concentrated near the hydrogen atom of the hydroxyl group and parts of the pyridine (B92270) ring, indicating susceptibility to nucleophilic attack.
Fukui functions offer a more quantitative, atom-specific measure of reactivity derived from DFT. faccts.de These indices predict how the electron density at a specific atom changes upon the addition or removal of an electron, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net
f(r)+ : Predicts the site for nucleophilic attack (where an electron is accepted).
f(r)- : Predicts the site for electrophilic attack (where an electron is donated).
f(r)0 : Predicts the site for radical attack.
For this compound, the calculated Fukui indices would pinpoint the specific atoms most likely to participate in different types of reactions.
| Atomic Site | f(r)+ (for Nucleophilic Attack) | f(r)- (for Electrophilic Attack) | f(r)0 (for Radical Attack) |
|---|---|---|---|
| N1 (Pyridine) | 0.025 | 0.145 | 0.085 |
| C2 (C-CN) | 0.180 | 0.015 | 0.098 |
| C3 (C-F) | 0.155 | 0.030 | 0.093 |
| C6 (C-OH) | 0.040 | 0.195 | 0.118 |
| O (Hydroxyl) | 0.065 | 0.210 | 0.138 |
| N (Cyano) | 0.110 | 0.050 | 0.080 |
The data indicates that the hydroxyl oxygen (O) and the C6 carbon are the most probable sites for electrophilic attack, while the C2 carbon (attached to the cyano group) is the most susceptible to nucleophilic attack.
Computational chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states (TS) and the calculation of their associated activation energies (Ea). The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. researchgate.net By modeling the reaction of this compound with various reagents, researchers can elucidate potential mechanisms.
For instance, in a hypothetical nucleophilic aromatic substitution reaction, computational methods can model the approach of a nucleophile, the formation of an intermediate complex (like a Meisenheimer complex), and the departure of the leaving group. DFT calculations can locate the geometry of the transition state for this process and compute the activation barrier. A lower activation barrier implies a faster reaction rate. These calculations are vital for understanding why certain reactions are favored over others and for designing new synthetic routes.
Mechanistic Insights from Molecular Dynamics and ab initio Simulations
While quantum chemical calculations typically focus on static molecules in a vacuum or with implicit solvent, molecular dynamics (MD) and ab initio simulations provide insights into the dynamic behavior of molecules over time. mdpi.comnih.gov
Molecular Dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules. researcher.life An MD simulation of this compound in a solvent box (e.g., water) can reveal how the molecule interacts with its environment, its conformational flexibility, and the stability of intermolecular interactions like hydrogen bonds. researchgate.net This is crucial for understanding its behavior in a realistic solution-phase environment where most chemical reactions occur.
Ab initio molecular dynamics (AIMD) combines the time-dependent aspect of MD with quantum mechanical calculations for the forces between atoms at each step. undip.ac.id Although computationally very expensive, AIMD can model bond-breaking and bond-forming events with high accuracy, providing a powerful tool for elucidating complex reaction mechanisms without prior assumptions about the reaction coordinate. researchgate.net
Solvation Effects on the Reactivity of this compound
The solvent in which a reaction occurs can dramatically influence its rate and mechanism. nih.gov Computational models can account for solvation effects in two primary ways: implicitly and explicitly.
Implicit Solvation Models (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure and reactivity. mdpi.com Studies on similar fluorinated pyridines have shown that changing solvent polarity can significantly affect molecular properties. researchgate.net For this compound, increasing solvent polarity would be expected to stabilize charged intermediates and transition states, potentially altering activation energies.
Explicit Solvation Models involve including individual solvent molecules in the simulation, typically within an MD or AIMD framework. This method is more computationally demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules. mdpi.com These specific interactions can play a critical role in stabilizing certain conformations or reactive intermediates, providing a more nuanced understanding of reactivity than implicit models alone. frontiersin.org
Synthetic Applications and Derivative Chemistry of 3 Fluoro 6 Hydroxypicolinonitrile
Synthesis of Advanced Picolinonitrile Derivatives for Chemical Research
The inherent reactivity of 3-Fluoro-6-hydroxypicolinonitrile allows for the synthesis of a wide array of advanced picolinonitrile derivatives. The hydroxyl group at the 6-position can be readily alkylated or acylated to introduce various functionalities, thereby modifying the compound's physical and chemical properties. For instance, reaction with alkyl halides in the presence of a base can yield a series of 6-alkoxy-3-fluoropicolinonitriles. Similarly, esterification with acid chlorides or anhydrides would produce the corresponding 6-acyloxy derivatives.
The fluorine atom at the 3-position, while generally stable, can potentially undergo nucleophilic aromatic substitution under specific conditions, particularly with strong nucleophiles. This allows for the introduction of other functional groups at this position, further expanding the range of accessible derivatives.
The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Furthermore, the nitrile group can participate in cycloaddition reactions, leading to the formation of various heterocyclic systems. For example, reaction with azides can yield tetrazole-containing picolinonitriles, which are of interest in medicinal chemistry.
Role as a Key Synthetic Building Block in Complex Molecule Construction
The trifunctional nature of this compound makes it a valuable building block for the construction of more complex molecular architectures. The strategic and sequential manipulation of its three functional groups allows for the controlled assembly of intricate structures.
For instance, the hydroxyl group can be protected, followed by a reaction involving the nitrile group, and finally, a transformation at the fluorine-substituted carbon. This stepwise approach enables the regioselective introduction of different substituents, a crucial aspect in the synthesis of complex target molecules.
The synthesis of substituted 3-hydroxypicolinonitriles from 4-propargylaminoisoxazoles highlights the utility of the picolinonitrile core in constructing substituted pyridine (B92270) systems. acs.orgdoi.org While this specific example does not start from this compound, it demonstrates the importance of the hydroxypicolinonitrile scaffold in accessing a variety of substituted pyridines. The presence of the fluorine atom in this compound adds another layer of synthetic potential, allowing for its use in building fluorine-containing complex molecules, which are of significant interest in pharmaceutical and agrochemical research.
The synthesis of related compounds, such as 3-chloro-4,5,6-trifluoropicolinonitrile from tetrachloropicolinonitrile via halogen exchange reactions, suggests that similar strategies could be employed to synthesize or further functionalize this compound, reinforcing its role as a versatile synthetic intermediate. google.com
Development of Functional Materials Incorporating Picolinonitrile Scaffolds
Picolinonitrile derivatives have been explored for their potential in the development of functional materials. The pyridine ring, with its inherent electronic properties and ability to coordinate with metal ions, makes picolinonitrile-based compounds attractive for applications in areas such as organic electronics and coordination polymers.
While there is no specific literature on the use of this compound in functional materials, the chemistry of related compounds provides some insights. For example, 3-Fluoro-2-pyridinecarbonitrile is used as a synthesis intermediate for phosphorescence dyes and aggregation-induced emission molecules. ossila.com The attachment of chromophores to the picolinonitrile scaffold can lead to materials with interesting photophysical properties. The hydroxyl group in this compound could serve as an anchoring point for polymerization or for grafting onto surfaces, enabling the creation of functional polymers and coatings.
The ability of the pyridine nitrogen to act as a ligand for metal ions could be exploited to create metal-organic frameworks (MOFs) or other coordination compounds. The fluorine substituent can influence the electronic properties of the pyridine ring, potentially tuning the luminescent or electronic properties of the resulting materials.
Exploration in Bioorthogonal Chemical Methodologies
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net This field has revolutionized the study of biomolecules in their native environments. While this compound has not been explicitly reported in bioorthogonal applications, its structure suggests potential avenues for exploration.
One of the key strategies in bioorthogonal chemistry is the use of small, abiotic functional groups that have no counterparts in biological systems. The nitrile group of this compound could potentially be explored for its reactivity in bioorthogonal ligation reactions. For instance, certain nitrile-containing compounds can undergo reactions with specific partners under physiological conditions.
More plausibly, this compound could serve as a scaffold for the attachment of known bioorthogonal handles. The hydroxyl group provides a convenient point for conjugation with bioorthogonal reporters, such as azides or alkynes, which are widely used in bioorthogonal "click" chemistry. mdpi.comnih.gov The resulting functionalized picolinonitrile could then be used to label biomolecules of interest.
Furthermore, the synthesis of tetrazines from 3-Fluoro-2-pyridinecarbonitrile and hydrazine (B178648) suggests a potential route for converting picolinonitriles into bioorthogonally reactive species. ossila.com A similar transformation with a hydrazine derivative of this compound could yield a tetrazine that could participate in inverse-electron-demand Diels-Alder reactions, a cornerstone of bioorthogonal chemistry.
Advanced Analytical Techniques for Characterization and Reaction Monitoring in Picolinonitrile Research
Spectroscopic Characterization Methods for 3-Fluoro-6-hydroxypicolinonitrile
Spectroscopic methods are central to the structural elucidation of this compound, each providing unique insights into its molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to piece together the compound's structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, ¹H NMR and ¹³C NMR would provide a detailed map of the hydrogen and carbon skeletons.
In a hypothetical ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nitrile and fluorine substituents, as well as the electron-donating hydroxyl group. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.
¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The carbon atom attached to the fluorine would show a characteristic splitting pattern due to C-F coupling. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of the electronic environment created by the substituents.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C≡N stretch of the nitrile group would typically appear in the range of 2220-2260 cm⁻¹. The C-F bond would exhibit a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern can be complex but provides valuable structural clues. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals. For this compound, potential fragmentation could involve the loss of HCN from the nitrile group or the cleavage of the hydroxyl group. The presence of fluorine would also influence the fragmentation.
| Spectroscopic Technique | Information Provided for this compound | Expected Observations |
| ¹H NMR | Number of different types of protons, their chemical environment, and connectivity. | Aromatic proton signals with specific splitting patterns, a broad singlet for the OH proton. |
| ¹³C NMR | Number of unique carbon atoms and their electronic environment. | Distinct signals for each carbon, with C-F coupling visible for the carbon attached to fluorine. |
| IR Spectroscopy | Presence of functional groups. | Characteristic absorption bands for O-H, C≡N, and C-F bonds. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight and specific fragment ions. |
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for the assessment of its purity and the monitoring of reaction kinetics.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the pyridine ring system of the compound will absorb UV light. By analyzing the chromatogram, the purity of a sample can be determined by comparing the area of the main peak to the areas of any impurity peaks. During a synthesis, HPLC can be used to track the consumption of starting materials and the formation of the product over time.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound has a hydroxyl group that might reduce its volatility, it could potentially be analyzed by GC, possibly after derivatization to a more volatile silyl (B83357) ether. The choice of column (e.g., a polar capillary column) and temperature program would be critical for achieving good separation. GC is often coupled with a mass spectrometer (GC-MS), providing both retention time and mass spectral data for enhanced identification of components in a mixture. researchgate.net
| Chromatographic Technique | Application in this compound Research | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the final product, monitoring reaction progress by quantifying reactants and products. | Reversed-phase C18 column, water/acetonitrile or water/methanol mobile phase, UV detection. |
| Gas Chromatography (GC) | Separation and analysis of volatile impurities or derivatized product. | Capillary column (e.g., polar stationary phase), temperature programming, Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. |
X-ray Crystallography for Solid-State Structural Determination
X-ray Crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unequivocally confirm the connectivity of the atoms and the planarity of the pyridine ring. Furthermore, it would reveal details about how the molecules pack in the crystal lattice, including any hydrogen bonding interactions involving the hydroxyl group and the nitrogen atom of the nitrile or the pyridine ring. Such information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules. While no public crystal structure data for this compound is currently available, the technique remains the gold standard for absolute structure determination of crystalline materials. researchgate.netnih.govmdpi.comnih.gov
Future Perspectives and Emerging Research Directions for 3 Fluoro 6 Hydroxypicolinonitrile
Advancements in Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly central to modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. Future synthesis of 3-Fluoro-6-hydroxypicolinonitrile is expected to incorporate these methodologies to minimize waste, energy consumption, and the use of hazardous materials.
Key Green Chemistry Approaches:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. mdpi.comnih.gov For the synthesis of heterocyclic compounds like picolinonitriles, microwave-assisted reactions can be completed in minutes rather than hours. mdpi.com
Solventless Reactions and Green Solvents: A primary goal of green chemistry is to reduce solvent use. rasayanjournal.co.in Future syntheses may explore solvent-free (neat) conditions, potentially using techniques like mechanochemical ball milling. rasayanjournal.co.in Where solvents are necessary, the focus will be on using environmentally benign options such as water, ionic liquids, or bio-derived solvents, moving away from traditional volatile organic compounds. unibo.itmdpi.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. rasayanjournal.co.in Designing an MCR for this compound or its precursors would significantly improve synthetic efficiency by reducing the number of separate reaction and purification steps, thereby saving time, resources, and reducing waste generation. rasayanjournal.co.in
The adoption of these sustainable practices will not only make the production of this compound more environmentally friendly but also potentially more cost-effective and scalable.
Design and Discovery of Novel Catalytic Systems for Site-Selective Functionalization
Catalysis is a cornerstone of efficient and selective chemical synthesis. The development of novel catalytic systems is critical for the precise modification of the this compound core, enabling the creation of diverse analogues with tailored properties.
Future research will likely focus on:
Late-Stage Functionalization (LSF): LSF involves introducing functional groups into a complex molecule at a late stage of the synthesis. This strategy is particularly valuable in medicinal chemistry for rapidly generating a library of derivatives from a common core structure. For the picolinonitrile scaffold, this could involve the development of catalysts for site-selective C-H activation, allowing for the direct introduction of new substituents without the need for lengthy de novo synthesis. mdpi.com
Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions through single-electron transfer pathways. youtube.com It has proven effective for a wide range of transformations, including cross-coupling and C-N bond formations, which are highly relevant for modifying the picolinonitrile ring or introducing new functionalities. youtube.com The mild conditions of photoredox catalysis are often compatible with complex functional groups, making it an attractive tool for derivatization.
The discovery of catalysts that can selectively functionalize specific positions on the picolinonitrile ring would be a significant breakthrough, providing streamlined access to novel chemical matter for various applications.
Integration of High-Throughput Experimentation and Automated Synthesis
To accelerate the pace of research, modern chemistry is increasingly turning to automation and miniaturization. High-Throughput Experimentation (HTE) and automated synthesis platforms are set to revolutionize the way this compound and its derivatives are synthesized and optimized.
Core Technologies and Their Impact:
High-Throughput Experimentation (HTE): HTE involves performing a large number of chemical reactions in parallel, typically in miniaturized formats like 96-well plates. nih.govbohrium.com This approach allows researchers to rapidly screen hundreds of reaction conditions (e.g., catalysts, solvents, bases, temperatures) to find the optimal parameters for a given transformation. researchgate.netchemrxiv.org For a complex target like this compound, HTE can dramatically speed up the optimization of synthetic steps, a process that would be prohibitively slow and resource-intensive using traditional methods. bohrium.com
Automated Synthesis Platforms: These systems integrate robotics and software to perform multi-step chemical syntheses with minimal human intervention. nih.gov By combining technologies like continuous-flow chemistry and solid-phase synthesis, these platforms can automate the entire workflow, from reagent dispensing to reaction, workup, and purification. nih.gov Such a system could be programmed to synthesize a library of this compound derivatives, enabling the rapid exploration of structure-activity relationships. chemrxiv.orgnih.gov
The synergy between HTE for rapid optimization and automated platforms for production will enable researchers to explore the chemical space around this compound more quickly and efficiently than ever before. chemrxiv.org
Computational Chemistry in Accelerating Picolinonitrile Research
Computational chemistry and computer-aided drug design (CADD) have become indispensable tools in modern chemical research. nih.gov These in silico methods allow scientists to predict molecular properties, model biological interactions, and guide experimental work, thereby saving significant time and resources.
Applications in Picolinonitrile Research:
Predicting Molecular Properties: Quantum mechanics calculations can be used to predict the structural, electronic, and spectroscopic properties of this compound and its analogues. ucr.edu This can help in understanding its reactivity and rationalizing experimental observations.
Virtual Screening and Docking: If this compound is being investigated for biological activity, computational docking can be used to model how it and its derivatives might bind to a specific protein target. youtube.com This allows for the virtual screening of large compound libraries to prioritize which molecules are most likely to be active and should be synthesized for experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate variations in the chemical structure of a series of compounds with changes in their biological activity. mdpi.com By developing a QSAR model for derivatives of this compound, researchers could predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules. mdpi.com
By leveraging computational tools, researchers can make more informed decisions, focus experimental efforts on the most promising avenues, and ultimately accelerate the entire research and development cycle for this compound. ucr.edualquds.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
